molecular formula C15H15N5O B10992500 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10992500
M. Wt: 281.31 g/mol
InChI Key: DISYDYSDBCLODN-UHFFFAOYSA-N
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Description

    1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: is a complex organic compound with a unique structure. It combines a pyrazole core with a carboxamide group and an additional methyl substitution.

  • The compound’s chemical formula is C₁₈H₁₆N₆O, and its systematic name reflects its substituents.
  • It has potential applications in medicinal chemistry due to its structural features.
  • Preparation Methods

    • The synthesis of this compound involves a three-step procedure:

        Buchwald–Hartwig Arylamination: Starting from a suitable precursor, a Buchwald–Hartwig coupling reaction is performed with benzophenone imine. This step introduces the pyrazole ring.

        Nucleophilic Aromatic Substitution: A highly regioselective nucleophilic aromatic substitution follows, leading to the final product.

        Characterization: The compound’s structure is confirmed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (ATR-IR). Single crystal X-ray diffraction provides crystallographic data.

  • Chemical Reactions Analysis

      1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: may undergo various reactions:

      Common Reagents: Reagents like reducing agents, nucleophiles, and oxidizing agents are relevant.

      Major Products: The products depend on the specific reaction conditions.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor, particularly targeting MPS1 (monopolar spindle 1) kinase. MPS1 inhibition shows promise in cancer therapy, including triple-negative breast cancer.

      Other Fields: Its applications extend to other areas, such as chemical biology and industry.

  • Mechanism of Action

      MPS1 Inhibition: The compound likely exerts its effects by inhibiting MPS1 kinase. MPS1 plays a crucial role in cell division and spindle assembly checkpoint control.

      Cysteine Binding: It may form a covalent bond with a rare cysteine residue in the hinge region of MPS1.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H15N5O

    Molecular Weight

    281.31 g/mol

    IUPAC Name

    2-methyl-N-(1-methylpyrazol-4-yl)-5-phenylpyrazole-3-carboxamide

    InChI

    InChI=1S/C15H15N5O/c1-19-10-12(9-16-19)17-15(21)14-8-13(18-20(14)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,21)

    InChI Key

    DISYDYSDBCLODN-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

    Origin of Product

    United States

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